molecular formula C8H7ClN2O B8274314 2-(4-Chloro-3-Methoxy-2-Pyridinyl)-Acetonitrile CAS No. 436799-83-6

2-(4-Chloro-3-Methoxy-2-Pyridinyl)-Acetonitrile

Cat. No. B8274314
M. Wt: 182.61 g/mol
InChI Key: RRDRPVRKPDXOAZ-UHFFFAOYSA-N
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Patent
US06509349B1

Procedure details

4-Chloro-3-methoxy-2-bromomethyl-pyridine (4.69 g) and sodium cyanide (5.11 g) are added to ml of a 1/1 mixture of water and ethanol. The reaction is stirred at 60° C. for 3 hours. The ethanol is evaporated and the residue diluted in water and extracted with methylene chloride. The desired product is obtained by chromatography using hexane/ethyl acetate (9/1) as solvent.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8]Br)[C:3]=1[O:10][CH3:11].[C-:12]#[N:13].[Na+].O>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][C:12]#[N:13])[C:3]=1[O:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
4.69 g
Type
reactant
Smiles
ClC1=C(C(=NC=C1)CBr)OC
Name
Quantity
5.11 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated
ADDITION
Type
ADDITION
Details
the residue diluted in water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)CC#N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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